Serine hydroxamate

Beschreibung

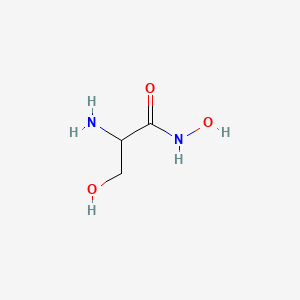

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4370-83-6 |

|---|---|

Molekularformel |

C3H8N2O3 |

Molekulargewicht |

120.11 g/mol |

IUPAC-Name |

2-amino-N,3-dihydroxypropanamide |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7) |

InChI-Schlüssel |

LELJBJGDDGUFRP-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)NO)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Serine Hydroxamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine hydroxamate, a structural analog of the amino acid L-serine, functions as a potent antimetabolite, primarily in prokaryotic systems. Its principal mechanism of action is the competitive inhibition of seryl-tRNA synthetase (SerRS), a crucial enzyme in protein biosynthesis. This inhibition leads to a cascade of downstream effects, including the cessation of protein synthesis and the induction of the stringent response, ultimately resulting in bacteriostasis. This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of serine hydroxamate.

Core Mechanism of Action: Competitive Inhibition of Seryl-tRNA Synthetase

The primary molecular target of L-serine hydroxamate is seryl-tRNA synthetase (SerRS)[1][2][3]. SerRS is a vital enzyme responsible for the first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid, serine. This process, known as aminoacylation, ensures the fidelity of genetic code translation.

L-serine hydroxamate, due to its structural similarity to L-serine, acts as a competitive inhibitor of SerRS[1][2][3]. It binds to the active site of the enzyme, preventing the binding of the natural substrate, L-serine. This competitive inhibition effectively blocks the formation of seryl-tRNA, thereby halting the incorporation of serine into nascent polypeptide chains.

The inhibitory potency of L-serine hydroxamate against Escherichia coli seryl-tRNA synthetase has been quantified, with a reported inhibition constant (Ki) of 30 μM[1][2][3]. This indicates a high affinity of the inhibitor for the enzyme.

Figure 1: Competitive inhibition of seryl-tRNA synthetase by this compound.

Downstream Cellular Effects

The inhibition of seryl-tRNA synthetase by this compound triggers significant downstream consequences for the bacterial cell.

Inhibition of Protein Synthesis

The most direct result of SerRS inhibition is the cessation of protein synthesis[1][2]. Without a steady supply of charged seryl-tRNA, the ribosome stalls when it encounters a serine codon on a messenger RNA (mRNA) transcript. This leads to a global shutdown of protein production, resulting in a bacteriostatic effect where bacterial growth is halted.

Induction of the Stringent Response

In bacteria, amino acid starvation is a potent trigger for the stringent response, a global reprogramming of cellular metabolism to conserve resources. This compound, by mimicking serine starvation, is a known inducer of this response[4]. The accumulation of uncharged tRNA at the ribosome activates the enzyme RelA, which synthesizes the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp)[4]. These molecules act as global regulators, downregulating the synthesis of stable RNAs (rRNA and tRNA) and upregulating the expression of genes involved in amino acid biosynthesis and stress resistance.

Figure 2: Downstream cellular effects of this compound action.

Quantitative Data Summary

| Parameter | Value | Organism/Enzyme | Reference |

| Ki (Inhibition Constant) | 30 μM | Escherichia coli Seryl-tRNA Synthetase | [1][2][3] |

Experimental Protocols

Determination of Seryl-tRNA Synthetase Inhibition (Ki)

A standard method for determining the inhibition constant for a competitive inhibitor involves measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Materials:

-

Purified Seryl-tRNA Synthetase

-

L-Serine (substrate)

-

L-Serine hydroxamate (inhibitor)

-

ATP

-

tRNASer

-

Radioactively labeled L-Serine (e.g., [14C]L-Serine)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare reaction mixtures containing the reaction buffer, ATP, tRNASer, and varying concentrations of L-Serine.

-

Prepare parallel sets of reaction mixtures, each with a different fixed concentration of L-serine hydroxamate.

-

Initiate the reaction by adding purified seryl-tRNA synthetase to each mixture.

-

Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Terminate the reactions by adding ice-cold TCA to precipitate the tRNA and any attached amino acids.

-

Filter the precipitates through glass fiber filters and wash with cold TCA to remove unincorporated radioactively labeled L-Serine.

-

Measure the radioactivity on the filters using a scintillation counter to quantify the amount of [14C]L-Seryl-tRNASer formed.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.

Figure 3: Experimental workflow for determining enzyme inhibition kinetics.

Measurement of (p)ppGpp Accumulation

The induction of the stringent response can be monitored by measuring the intracellular levels of (p)ppGpp.

Materials:

-

Bacterial cell culture (e.g., E. coli)

-

Minimal medium with low phosphate

-

[32P]orthophosphoric acid

-

L-Serine hydroxamate

-

Formic acid

-

Thin-layer chromatography (TLC) plates (e.g., PEI cellulose)

-

TLC running buffer (e.g., 1.5 M potassium phosphate, pH 3.4)

-

Phosphorimager

Protocol:

-

Grow bacterial cells in a low-phosphate minimal medium to a specific optical density.

-

Label the cells by adding [32P]orthophosphoric acid to the culture and continue to grow for at least two generations.

-

Induce the stringent response by adding L-serine hydroxamate to the culture.

-

At various time points, collect cell samples and lyse them with formic acid.

-

Centrifuge the lysates to remove cell debris.

-

Spot the nucleotide extracts onto a TLC plate.

-

Develop the TLC plate using an appropriate buffer to separate the nucleotides (GDP, GTP, ppGpp, pppGpp).

-

Visualize and quantify the radiolabeled nucleotides using a phosphorimager[4].

Broader Context and Therapeutic Potential

While the primary mechanism of this compound is well-established in bacteria, the hydroxamate functional group is a common motif in a variety of enzyme inhibitors. Hydroxamates are known to act as inhibitors of metalloenzymes, such as metallo-β-lactamases, and other serine hydrolases, including serine β-lactamases[5][6]. This broader activity profile highlights the versatility of the hydroxamate scaffold in drug design. The bacteriostatic effect of this compound and its ability to induce the stringent response make it a valuable tool for studying bacterial physiology and a potential starting point for the development of novel antimicrobial agents.

References

- 1. Biochemical Bases for the Antimetabolite Action of l-Serine Hydroxamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical bases for the antimetabolite action of L-serine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]

- 5. Inhibition of serine amidohydrolases by complexes of vanadate with hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of hydroxamate as a promising scaffold dually inhibiting metallo- and serine-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Serine Hydroxamate as a Competitive Inhibitor of Seryl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of serine hydroxamate as a potent competitive inhibitor of seryl-tRNA synthetase (SerRS). SerRS is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of serine to its cognate tRNA (tRNASer). Inhibition of this enzyme disrupts protein synthesis, making it a target of interest for the development of novel therapeutics, including antimicrobial and anticancer agents. This document provides a comprehensive overview of the inhibitory mechanism, quantitative binding data, detailed experimental protocols, and the broader implications of SerRS inhibition on cellular signaling pathways.

Introduction to Seryl-tRNA Synthetase and Its Inhibition

Seryl-tRNA synthetase is a class II aminoacyl-tRNA synthetase that catalyzes the serylation of tRNASer in a two-step reaction. In the first step, serine and ATP are converted to a seryl-adenylate (B1675329) intermediate with the release of pyrophosphate (PPi). In the second step, the activated seryl moiety is transferred to the 3'-end of tRNASer.[1] Accurate functioning of SerRS is essential for the fidelity of protein translation.[1]

This compound, a structural analog of serine, acts as a competitive inhibitor of SerRS.[2][3] It mimics the natural substrate, serine, and binds to the active site of the enzyme, thereby preventing the binding of serine and halting the aminoacylation reaction.[2][3] This inhibition leads to a depletion of charged seryl-tRNAs, which can trigger a variety of cellular responses, including the stringent response in bacteria.[4]

Quantitative Data for SerRS Inhibitors

The inhibitory potency of compounds targeting seryl-tRNA synthetase is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Below is a summary of available data for this compound and other notable SerRS inhibitors.

| Inhibitor | Target Organism/Enzyme | Ki | IC50 | Reference(s) |

| L-Serine Hydroxamate | Escherichia coli SerRS | 30 µM | - | [2][3] |

| SB-217452 | Staphylococcus aureus SerRS | - | ~8 nM | |

| Indolmycin | Escherichia coli TrpRS | - | 9.25 nM | |

| Bovine Liver TrpRS | - | 4.04 mM |

Mechanism of Competitive Inhibition

This compound competes directly with the endogenous substrate, L-serine, for binding to the active site of seryl-tRNA synthetase. This binding is reversible, and the extent of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

References

The Stringent Response in E. coli: A Technical Guide to Serine Hydroxamate-Induced Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of serine hydroxamate (SHX) in eliciting the stringent response in Escherichia coli. The stringent response is a crucial bacterial survival strategy in response to nutrient starvation, characterized by the rapid accumulation of the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp. This compound, a structural analog of L-serine, serves as a potent and widely used chemical inducer of this response, providing a controlled experimental system to study this fundamental bacterial stress response.

Core Mechanism of Action

This compound acts as a competitive inhibitor of seryl-tRNA synthetase (SerRS), the enzyme responsible for charging tRNASer with its cognate amino acid, serine.[1][2][3] Inhibition of SerRS leads to an accumulation of uncharged tRNASer within the cell.[4][5] When these uncharged tRNAs enter the A-site of the ribosome during translation, it signals amino acid starvation.[6][7][8] This ribosomal stalling activates the ribosome-associated (p)ppGpp synthetase I, RelA.[7][8][9][10] Activated RelA catalyzes the synthesis of pppGpp and ppGpp from GTP and ATP.[7][9] These alarmones then act as global regulators, reprogramming cellular physiology to conserve resources and promote survival under nutrient-limiting conditions.[6][11][12]

Signaling Pathway of this compound-Induced Stringent Response

The signaling cascade initiated by this compound is a well-characterized pathway involving several key molecular players. The diagram below illustrates the core signaling pathway from the entry of this compound into the cell to the global physiological changes characteristic of the stringent response.

Caption: Signaling pathway of the stringent response induced by this compound in E. coli.

Quantitative Data Summary

The following tables summarize key quantitative data related to the induction of the stringent response by this compound in E. coli.

| Parameter | Value | E. coli Strain | Conditions | Reference |

| Inhibition Constant (Ki) of this compound for Seryl-tRNA Synthetase | 30 µM | K-12 | In vitro assay | [1] |

| Effective Concentration of this compound for Stringent Response Induction | 1 mg/ml | K-12 | MOPS minimal medium | [9] |

| 1 mM | MG1655 | MOPS minimal medium with low phosphate (B84403) | [13][14] | |

| 2.5 mM | RelA–Dendra2 | In vivo single-molecule tracking | [15] | |

| (p)ppGpp Accumulation | >10-fold increase | K-12 | Within minutes of SHX addition | [2] |

| Inhibition of Macromolecular Synthesis | ||||

| - RNA accumulation | ~90% inhibition | rel+ strains | Amino acid starvation or SHX treatment | [4][5] |

| - Lipid accumulation | 60-80% inhibition | rel+ strains | Amino acid starvation or SHX treatment | [4][5] |

| - Protein synthesis | >10-fold reduction | K-12 | SHX treatment | [2] |

| Gene/Operon Category | Regulation by Stringent Response | Fold Change (approximate) | Time Post-SHX Treatment | Reference |

| Stable RNA (rRNA, tRNA) | Down-regulated | >10-fold decrease | 5-30 min | [11] |

| Ribosomal Proteins | Down-regulated | Variable decrease | 5-30 min | [16] |

| Amino Acid Biosynthesis Operons (e.g., hisG) | Up-regulated (leader sequences) | 2 to 5-fold increase | 5-30 min | [11][17] |

| Flagellar and Chemotaxis Genes | Down-regulated | Variable decrease | 5-30 min | [11] |

| Stress Response Genes (rpoE, rpoH, rpoS) | Up-regulated | 2 to 4-fold increase | 5-30 min | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments studying the stringent response. Below are protocols for key experiments cited in the literature.

Protocol 1: Induction of the Stringent Response and Measurement of (p)ppGpp Levels

This protocol is adapted from methodologies described for measuring (p)ppGpp accumulation following this compound treatment.[9][13][14]

Objective: To induce the stringent response in E. coli using this compound and quantify the intracellular levels of (p)ppGpp.

Materials:

-

E. coli strain (e.g., MG1655 wild-type and a relA mutant for comparison)

-

MOPS minimal medium with low phosphate (0.4 mM)

-

[32P]orthophosphoric acid

-

DL-Serine hydroxamate (SHX) solution (e.g., 100 mM stock in water, filter-sterilized)

-

Formic acid (13 M)

-

Polyethyleneimine (PEI) cellulose (B213188) TLC plates

-

1.5 M potassium phosphate buffer (pH 3.4)

-

Phosphorimager

Procedure:

-

Grow an overnight culture of the E. coli strains in MOPS minimal medium at 37°C with aeration.

-

Dilute the overnight culture into fresh, pre-warmed low-phosphate MOPS medium to an OD600 of approximately 0.05.

-

Grow the culture to an OD600 of 0.2.

-

Add [32P]orthophosphoric acid to a final concentration of 150 µCi/ml and continue to grow for at least two generations to ensure uniform labeling of the nucleotide pools.

-

At time zero, add this compound to a final concentration of 1 mM to induce the stringent response. For the negative control, add an equal volume of sterile water.

-

Collect samples at specified time points (e.g., 0, 5, 10, 20, and 30 minutes) after SHX addition.

-

Immediately lyse the bacterial samples by mixing with an equal volume of ice-cold 13 M formic acid.

-

Perform three freeze-thaw cycles to ensure complete cell lysis.

-

Centrifuge the lysates to pellet cell debris.

-

Spot the nucleotide extracts (supernatant) onto a PEI cellulose TLC plate.

-

Develop the chromatogram using 1.5 M potassium phosphate buffer (pH 3.4).

-

Dry the TLC plate and visualize the separated nucleotides using a phosphorimager.

-

Quantify the spots corresponding to GTP, ppGpp, and pppGpp. Express (p)ppGpp levels as a percentage of the total guanine (B1146940) nucleotide pool.

Protocol 2: Analysis of Transcriptional Changes using RNA-seq

This protocol outlines a general workflow for analyzing global gene expression changes in response to this compound-induced stringent response, based on principles from transcriptomic studies.[11][18][19][20]

Objective: To determine the genome-wide transcriptional profile of E. coli during the stringent response induced by this compound.

Materials:

-

E. coli strain (e.g., MG1655 wild-type and a relA mutant)

-

Defined growth medium (e.g., MOPS-based medium with all 20 amino acids and glucose)

-

DL-Serine hydroxamate (SHX)

-

RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

-

RNA extraction kit

-

DNase I

-

Ribosomal RNA depletion kit

-

RNA sequencing library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Grow E. coli cultures in the defined medium at 37°C with aeration to mid-log phase (OD600 ≈ 0.4).

-

Induce the stringent response by adding SHX to a final concentration of 1 mg/ml.

-

Collect cell samples at various time points (e.g., 0, 5, 15, and 30 minutes) post-induction.

-

Immediately stabilize the RNA by mixing the cell suspension with an RNA stabilization solution.

-

Harvest the cells by centrifugation and extract total RNA using a suitable RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Deplete ribosomal RNA from the total RNA samples to enrich for mRNA.

-

Prepare RNA sequencing libraries from the rRNA-depleted RNA according to the manufacturer's protocol.

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the sequencing data:

-

Perform quality control on the raw reads.

-

Align the reads to the E. coli reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between time points and between wild-type and relA mutant strains.

-

Conduct functional enrichment analysis of the differentially expressed genes.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on E. coli gene expression.

Caption: A typical experimental workflow for transcriptomic analysis of the stringent response.

Concluding Remarks

This compound remains an invaluable tool for dissecting the intricate molecular network of the stringent response in E. coli. Its specific mode of action allows for the controlled induction of this crucial stress response, enabling detailed studies of the synthesis and regulatory roles of (p)ppGpp. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the mechanisms of bacterial survival and to identify novel targets for antimicrobial therapies. The stringent response is a key factor in bacterial virulence and antibiotic tolerance, making a thorough understanding of its induction and downstream effects a high priority in microbiological research.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Effect of this compound on phospholipid synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on Phospholipid Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The global, ppGpp-mediated stringent response to amino acid starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Escherichia coli RelA Regulation via Its C-Terminal Domain [frontiersin.org]

- 8. Escherichia coli RelA Regulation via Its C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Escherichia coli RelA Requires Oligomerization of the C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [ask.orkg.org]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]

- 14. Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. DksA potentiates direct activation of amino acid promoters by ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. This compound and the transcriptome of high cell density recombinant Escherichia coli MG1655 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transcriptional Responses to ppGpp and DksA - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of L-serine Hydroxamate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine hydroxamate, a structural analog of the amino acid L-serine, exhibits significant biological activity against a range of bacteria. Its primary mechanism of action involves the competitive inhibition of seryl-tRNA synthetase (SerRS), an essential enzyme for protein biosynthesis. This inhibition leads to a bacteriostatic effect, effectively halting bacterial growth. Furthermore, the disruption of seryl-tRNA charging mimics amino acid starvation, triggering the stringent response, a global reprogramming of bacterial metabolism. This guide provides an in-depth analysis of the antibacterial properties of L-serine hydroxamate, including its mechanism of action, quantitative activity data, detailed experimental protocols, and visualizations of the key pathways and workflows involved.

Mechanism of Action

L-serine hydroxamate exerts its antibacterial effect by targeting a crucial step in protein synthesis. As a structural mimic of L-serine, it competitively binds to the active site of seryl-tRNA synthetase (SerRS).[1][2] This enzyme is responsible for attaching L-serine to its cognate transfer RNA (tRNASer), a process known as aminoacylation or tRNA charging. The resulting seryl-tRNASer is then delivered to the ribosome for incorporation into nascent polypeptide chains.

By binding to SerRS, L-serine hydroxamate prevents the charging of tRNASer with L-serine.[3] This leads to a depletion of the cellular pool of seryl-tRNASer, which in turn stalls ribosomal protein synthesis and inhibits bacterial growth.[1][2] The bacteriostatic nature of L-serine hydroxamate has been demonstrated in Escherichia coli, where its growth-inhibitory effects can be reversed by the addition of exogenous L-serine.[4][5]

A significant consequence of tRNASer charging inhibition is the induction of the stringent response.[6] This is a highly conserved stress response in bacteria that is triggered by amino acid starvation. The uncharged tRNASer entering the ribosomal A-site activates the enzyme RelA, which then synthesizes the alarmone guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp). These molecules act as global regulators, downregulating the synthesis of stable RNAs (rRNA and tRNA) and proteins, while upregulating the expression of genes involved in amino acid biosynthesis and stress survival.[7]

References

- 1. Biochemical bases for the antimetabolite action of L-serine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Bases for the Antimetabolite Action of l-Serine Hydroxamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Effect of Serine Hydroxamate on the Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and the transcriptome of high cell density recombinant Escherichia coli MG1655 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]

The Antimetabolite Properties of Serine Hydroxamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine hydroxamate, a structural analog of the amino acid L-serine, functions as a potent antimetabolite by competitively inhibiting seryl-tRNA synthetase (SerRS). This inhibition disrupts protein synthesis, leading to bacteriostatic effects in prokaryotes and cytotoxic effects in various eukaryotic cells. In bacteria, the primary downstream consequence of SerRS inhibition is the induction of the stringent response, a global reprogramming of cellular metabolism in response to amino acid starvation. In mammalian cells, this compound triggers the amino acid response pathway, primarily through the activation of the GCN2 kinase. This technical guide provides an in-depth overview of the core antimetabolite properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in its cellular effects.

Mechanism of Action

This compound's primary mechanism of action is its role as a competitive inhibitor of seryl-tRNA synthetase (SerRS).[1] SerRS is a crucial enzyme responsible for the attachment of serine to its cognate transfer RNA (tRNA), a critical step in protein synthesis. By mimicking the structure of serine, this compound binds to the active site of SerRS, preventing the binding of the natural substrate, L-serine. This competitive inhibition leads to a depletion of seryl-tRNA, which in turn stalls ribosomal protein synthesis.

Quantitative Data

The inhibitory potential of this compound against its primary target has been quantified. The following table summarizes the available quantitative data.

| Parameter | Organism/System | Value | Reference |

| Ki | Escherichia coli seryl-tRNA synthetase | 30 µM | [1] |

| IC50 | Various Cancer Cell Lines (MCF-7, HeLa, A549, HCT116) | Data not readily available in public domain |

Note: While the inhibitory constant (Ki) against the bacterial enzyme is well-documented, comprehensive 50% inhibitory concentration (IC50) values for this compound across a range of human cancer cell lines are not consistently reported in publicly available literature. The cytotoxicity of other hydroxamate derivatives has been documented, but specific and comparable IC50 data for this compound in the specified cancer cell lines remains an area for further investigation.

Signaling Pathways

The inhibition of protein synthesis by this compound triggers distinct stress response pathways in prokaryotic and eukaryotic cells.

The Stringent Response in Bacteria

In bacteria such as E. coli, the accumulation of uncharged tRNASer due to SerRS inhibition by this compound activates the stringent response.[2][3] This is a global stress response mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). The synthesis of (p)ppGpp is primarily catalyzed by the enzyme RelA, which is activated by stalled ribosomes.[3][4] The stringent response leads to a dramatic shift in cellular physiology, including the downregulation of rRNA and tRNA synthesis, inhibition of DNA replication and cell division, and the upregulation of amino acid biosynthesis and stress survival genes.[2][4][5]

Amino Acid Response in Mammalian Cells

In mammalian cells, amino acid deprivation, mimicked by this compound, activates the amino acid response (AAR) pathway. A key sensor in this pathway is the protein kinase GCN2 (General Control Nonderepressible 2).[6][7][8][9] The accumulation of uncharged tRNAs activates GCN2, which then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis but paradoxically increases the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, regulates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimetabolite properties of this compound.

Induction of the Stringent Response in E. coli

Objective: To induce the stringent response in E. coli using this compound for downstream analysis (e.g., gene expression profiling, metabolic analysis).

Materials:

-

E. coli strain (e.g., K-12)

-

Luria-Bertani (LB) broth or defined minimal medium (e.g., M9)

-

DL-Serine hydroxamate (Sigma-Aldrich, S4503)

-

Spectrophotometer

-

Shaking incubator

Protocol:

-

Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium.

-

Grow the culture at 37°C with vigorous shaking to mid-logarithmic phase (OD600 of 0.4-0.6).

-

Prepare a stock solution of DL-serine hydroxamate (e.g., 10 mg/mL in sterile water).

-

Add this compound to the culture to a final concentration of 1 mg/mL.

-

Continue to incubate the culture under the same conditions.

-

Harvest cells at desired time points for downstream analysis. The stringent response is typically induced rapidly, within minutes of adding this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on mammalian cells and calculate the IC50 value.

Materials:

-

Mammalian cell line of interest (e.g., MCF-7, HeLa, A549, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Seryl-tRNA Synthetase Inhibition Assay (Aminoacylation Assay)

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of SerRS.

Materials:

-

Purified seryl-tRNA synthetase

-

Total tRNA or purified tRNASer

-

L-[14C]-Serine

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

This compound

-

Trichloroacetic acid (TCA) solution (10%)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, and purified SerRS.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding L-[14C]-Serine and total tRNA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding ice-cold 10% TCA.

-

Precipitate the aminoacylated tRNA on ice for at least 30 minutes.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold 5% TCA followed by ethanol (B145695) to remove unincorporated radiolabeled serine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 or Ki value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for investigating the antimetabolite properties of this compound.

Conclusion

This compound serves as a valuable tool for studying cellular responses to amino acid starvation and as a potential lead compound in drug development. Its well-defined mechanism of action, centered on the competitive inhibition of seryl-tRNA synthetase, provides a clear basis for its antimetabolite properties. The induction of the stringent response in bacteria and the amino acid response pathway in mammalian cells highlights its profound impact on fundamental cellular processes. Further research to elucidate its cytotoxic profile across a broader range of cancer cell lines and to explore its potential in in vivo models is warranted. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this compound.

References

- 1. Biochemical bases for the antimetabolite action of L-serine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. The Stringent Response and Cell Cycle Arrest in Escherichia coli | PLOS Genetics [journals.plos.org]

- 5. Transcription profiling of the stringent response in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino Acid Sensing via General Control Nonderepressible-2 Kinase and Immunological Programming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid response - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Dawn of a Molecular Siege: Early Insights into Serine Hydroxamate's Assault on Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Foundational Research into Serine Hydroxamate's Inhibition of Protein Synthesis.

This technical guide delves into the seminal early research that first elucidated the effects of this compound on protein synthesis. Primarily focusing on the groundbreaking work of T. Tosa and L. I. Pizer in the early 1970s, this document provides a detailed overview of the initial discoveries, experimental methodologies, and quantitative data that laid the groundwork for understanding this potent inhibitor. The core of this early research demonstrated that L-serine hydroxamate acts as a bacteriostatic agent in Escherichia coli by competitively inhibiting seryl-tRNA synthetase, a crucial enzyme in protein biosynthesis.[1][2][3] This inhibition triggers a cascade of cellular events, primarily the stringent response, which halts the synthesis of macromolecules like proteins and nucleic acids.[4][5]

Quantitative Analysis of Inhibition

The initial studies provided key quantitative data that established the potency and mechanism of L-serine hydroxamate's inhibitory action. This data is summarized in the tables below for clarity and comparative analysis.

Table 1: Inhibition of E. coli K-12 Growth by L-Serine Hydroxamate

| L-Serine Hydroxamate Concentration (mM) | Inhibition of Growth (%) |

| 0.08 | Noticeable Inhibition |

| 0.16 | Significant Inhibition |

| 0.64 | Complete Inhibition |

Data extrapolated from growth curves presented in Tosa and Pizer, 1971. The percentages are descriptive representations of the observed effects on bacterial growth.

Table 2: Effect of L-Serine Hydroxamate on Macromolecular Synthesis in E. coli K-12

| Treatment | ¹⁴C-Leucine Incorporation (Protein Synthesis) (% of Control) | ³H-Uracil Incorporation (RNA Synthesis) (% of Control) |

| L-Serine Hydroxamate (100 µg/mL) | ~10% | ~15% |

Approximate values derived from graphical data in Tosa and Pizer, 1971, representing the profound and rapid inhibition of both protein and RNA synthesis upon exposure to the inhibitor.

Table 3: Kinetic Parameters of Seryl-tRNA Synthetase Inhibition by L-Serine Hydroxamate

| Parameter | Value |

| Kᵢ (for L-Serine Hydroxamate) | 30 µM |

| Kₘ (for L-Serine) | 50 µM |

This data from Tosa and Pizer, 1971, demonstrates that L-serine hydroxamate is a competitive inhibitor of seryl-tRNA synthetase, with a high affinity for the enzyme.[2][3][6]

Key Experimental Protocols

The foundational understanding of this compound's effects was built upon a series of meticulously designed experiments. The detailed methodologies for these key experiments are outlined below.

Bacterial Growth Inhibition Assay

This experiment was designed to determine the effect of L-serine hydroxamate on the growth of E. coli K-12.

-

Bacterial Strain and Growth Conditions: E. coli K-12 was grown in a minimal medium (M9 medium) supplemented with glucose as the carbon source. Cultures were incubated at 37°C with shaking.

-

Measurement of Bacterial Growth: Bacterial growth was monitored turbidimetrically using a Klett-Summerson colorimeter with a No. 42 filter. Readings were taken at regular intervals to generate growth curves.

-

Inhibition Assay:

-

An overnight culture of E. coli K-12 was diluted into fresh, pre-warmed M9 medium.

-

The culture was grown to the mid-logarithmic phase.

-

The culture was then divided into several tubes, and various concentrations of L-serine hydroxamate were added.

-

A control tube with no inhibitor was included.

-

The turbidity of each culture was measured over time to determine the effect of the inhibitor on the growth rate.

-

Protein and RNA Synthesis Inhibition Assay

This assay quantified the immediate impact of L-serine hydroxamate on the synthesis of proteins and RNA.

-

Radiolabeling:

-

Protein synthesis was measured by the incorporation of ¹⁴C-labeled L-leucine.

-

RNA synthesis was measured by the incorporation of ³H-labeled uracil.

-

-

Experimental Procedure:

-

E. coli K-12 was grown to the mid-logarithmic phase as described above.

-

The culture was divided into experimental and control tubes.

-

L-serine hydroxamate (final concentration, e.g., 100 µg/mL) was added to the experimental tubes.

-

Immediately after, ¹⁴C-L-leucine and ³H-uracil were added to all tubes.

-

At various time points, aliquots were removed from each tube.

-

The cells in the aliquots were precipitated with cold trichloroacetic acid (TCA) to stop the incorporation of radiolabels.

-

The TCA-precipitated material was collected on filters, washed, and dried.

-

The radioactivity on the filters was measured using a liquid scintillation counter to determine the amount of incorporated ¹⁴C-leucine and ³H-uracil.

-

Seryl-tRNA Synthetase Activity and Inhibition Assay

This in vitro assay was crucial for determining the direct target of L-serine hydroxamate and its mechanism of inhibition.

-

Enzyme Preparation: Seryl-tRNA synthetase was partially purified from E. coli K-12 cell extracts.

-

Assay Principle: The activity of seryl-tRNA synthetase is measured by the attachment of a radiolabeled amino acid (L-serine) to its cognate tRNA.

-

Reaction Mixture: The standard reaction mixture contained:

-

Buffer (e.g., Tris-HCl)

-

ATP

-

MgCl₂

-

A mixture of tRNAs from E. coli

-

¹⁴C-L-serine

-

The partially purified seryl-tRNA synthetase enzyme preparation.

-

-

Inhibition Assay (Determination of Kᵢ):

-

Reaction mixtures were prepared with varying concentrations of ¹⁴C-L-serine and fixed concentrations of L-serine hydroxamate.

-

The reaction was initiated by the addition of the enzyme.

-

The mixture was incubated for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction was stopped by the addition of cold TCA.

-

The precipitated tRNA (now charged with ¹⁴C-seryl-tRNA) was collected on filters, washed, and the radioactivity was counted.

-

The data was analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine the type of inhibition and the inhibition constant (Kᵢ).

-

Visualizing the Molecular Impact

The following diagrams illustrate the key pathways and experimental workflows central to the early understanding of this compound's action.

References

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Isolation and characterization of an Escherichia coli seryl-tRNA synthetase mutant with a large increase in Km for seri… [ouci.dntb.gov.ua]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Effect of this compound on Phospholipid Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Serine Hydroxamate and its Impact on Bacterial Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine hydroxamate (SHX) is a structural analog of the amino acid L-serine that has been instrumental in microbiological research for over three decades as a potent tool to induce the stringent response in bacteria.[1] Its primary mechanism of action involves the specific and competitive inhibition of seryl-tRNA synthetase (SerRS), the enzyme responsible for charging tRNASer with its cognate amino acid.[2][3] This inhibition mimics amino acid starvation, leading to an accumulation of uncharged tRNASer, which in turn activates the RelA-dependent synthesis of the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp).[4] The accumulation of (p)ppGpp orchestrates a global reprogramming of bacterial metabolism, characterized by the downregulation of stable RNA synthesis, protein synthesis, and phospholipid synthesis, alongside the upregulation of stress response pathways and amino acid biosynthesis operons.[1][5][6] This guide provides an in-depth analysis of the biochemical impact of this compound, a summary of key quantitative data, detailed experimental protocols for its study, and visual diagrams of the involved pathways.

Core Mechanism of Action: Competitive Inhibition of Seryl-tRNA Synthetase

This compound functions as a bacteriostatic agent by directly targeting the process of protein synthesis.[2][3] It acts as a competitive inhibitor of seryl-tRNA synthetase (SerRS), binding to the active site intended for L-serine.[2][3] This prevents the enzyme from catalyzing the essential aminoacylation reaction, where serine is attached to its corresponding transfer RNA (tRNASer). The inhibition effectively halts the production of charged seryl-tRNASer, a crucial component for the translation of proteins by the ribosome.[6] The enzyme's affinity for the inhibitor is notably high, in some cases even greater than for its natural substrate, L-serine.[7]

Resistance to this compound can arise from mutations within the gene encoding SerRS, leading to an altered enzyme with a reduced affinity for the inhibitor.[2][7][8] Another resistance mechanism involves mutations in metabolic enzymes, such as 3-phosphoglycerate (B1209933) dehydrogenase, that render them insensitive to feedback inhibition by serine, resulting in an overproduction of intracellular serine which can outcompete the inhibitor.[2][8]

Figure 1: Mechanism of SerRS inhibition by this compound.

Induction of the Stringent Response Pathway

The inhibition of SerRS by this compound is a classic method for chemically inducing the stringent response in bacteria.[1][4] The resulting accumulation of uncharged tRNASer at the ribosomal A-site is a primary starvation signal. This signal activates the enzyme RelA, a (p)ppGpp synthetase.[4] RelA then catalyzes the synthesis of the alarmones pppGpp and ppGpp from ATP and GTP/GDP.

These alarmones act as global regulators, binding to RNA polymerase and altering its promoter specificity.[5] This interaction leads to a massive transcriptional shift:

-

Downregulation: Transcription of genes for stable RNAs (rRNA, tRNA) and ribosomal proteins is severely repressed, conserving resources by halting the production of the translational machinery.[4][5]

-

Upregulation: Transcription of genes involved in stress responses and the biosynthesis of amino acids is activated, attempting to counteract the perceived starvation.[5]

The physiological consequences are profound, including a rapid decrease in the culture growth rate, cell cycle arrest, and reduced synthesis of phospholipids (B1166683) and nucleic acids.[1][4][6]

Figure 2: The Stringent Response pathway induced by this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound with its target and its effect on bacterial cells.

| Parameter | Value | Organism / Conditions | Description | Reference |

| Ki (Inhibition Constant) | 30 µM | Escherichia coli (in vitro) | The dissociation constant for the competitive inhibition of Seryl-tRNA Synthetase by L-serine hydroxamate.[2][3][7] | [2][3][7] |

| Km (Michaelis Constant) | 50 µM | Escherichia coli (in vitro) | The Michaelis constant of Seryl-tRNA Synthetase for its natural substrate, L-serine.[7] | [7] |

| Lipid Accumulation Inhibition | 60 - 80% | Escherichia coli | The percentage inhibition of lipid accumulation following treatment with this compound.[6] | [6] |

| RNA Accumulation Inhibition | ~90% | Escherichia coli | The percentage inhibition of ribonucleic acid (RNA) accumulation following treatment with this compound.[6] | [6] |

Key Experimental Protocols

Protocol: Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This protocol describes a steady-state aminoacylation assay to determine the kinetic parameters of SerRS inhibition by this compound.[9]

Materials:

-

Purified Seryl-tRNA Synthetase (SerRS) enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 20 mM KCl, 4 mM DTT

-

[14C]-L-Serine (radiolabeled substrate)

-

ATP solution (e.g., 100 mM stock)

-

Total tRNA isolated from the target bacterium

-

This compound (inhibitor) stock solution

-

Ice-cold 10% Trichloroacetic acid (TCA)

-

Nitrocellulose filters (0.45 µm)

-

Scintillation fluid and counter

Procedure:

-

Prepare Reaction Mix: On ice, prepare a master mix containing Reaction Buffer, ATP (final concentration ~2-5 mM), and total tRNA.

-

Set up Reactions: In individual microcentrifuge tubes, aliquot the master mix. Add varying concentrations of this compound to each tube. Include a "no inhibitor" control.

-

Initiate Reaction: Equilibrate tubes at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a mixture of [14C]-L-Serine and unlabeled L-serine to achieve a final desired substrate concentration (e.g., near the Km of 50 µM).

-

Time-Course Sampling: At specific time points (e.g., 1, 2, 4, 8 minutes), remove an aliquot (e.g., 20 µL) from each reaction tube and immediately quench it by spotting onto a nitrocellulose filter.

-

Precipitate and Wash: Immediately drop the filters into a beaker of ice-cold 10% TCA to precipitate the tRNA and attached radiolabeled amino acids. Wash the filters three times with cold 5% TCA, followed by a final wash with ethanol.

-

Quantify: Dry the filters completely. Place each filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot CPM versus time for each inhibitor concentration to determine the initial reaction velocity. Analyze the velocities using Michaelis-Menten and Lineweaver-Burk plots to determine the Ki of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of this compound against a bacterial strain.[10][11]

Materials:

-

Sterile 96-well microtiter plate

-

Bacterial strain of interest (e.g., E. coli K-12)

-

Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

-

This compound stock solution (e.g., 10 mg/mL in sterile water)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Culture the bacteria overnight. Dilute the overnight culture in fresh medium to a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

-

Prepare Serial Dilutions: Add 50 µL of sterile broth to wells 2 through 12 of the microtiter plate. In well 1, add 100 µL of the this compound solution at twice the highest desired concentration.

-

Perform Dilution Series: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a positive growth control (no drug), and well 12 serves as a sterility control (no bacteria).

-

Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed by eye or by measuring the optical density (OD600) with a microplate reader.

Standard Experimental and Analytical Workflow

Studying the effects of this compound typically involves a multi-faceted approach combining microbiology, biochemistry, and molecular biology. The workflow begins with treating bacterial cultures and proceeds through various analytical techniques to measure the global response.

Figure 3: A typical workflow for studying SHX's effects on bacteria.

References

- 1. This compound and the transcriptome of high cell density recombinant Escherichia coli MG1655 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical bases for the antimetabolite action of L-serine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Bases for the Antimetabolite Action of l-Serine Hydroxamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Stringent Response and Cell Cycle Arrest in Escherichia coli | PLOS Genetics [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Effect of this compound on phospholipid synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

- 9. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DL-Serine Hydroxamate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-serine hydroxamate, a structural analog of the amino acid DL-serine, is a potent competitive inhibitor of seryl-tRNA synthetase. This inhibition triggers a cascade of events within bacterial cells known as the stringent response, a key survival mechanism in response to nutrient starvation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of DL-serine hydroxamate. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its quantitative biological data. This document aims to serve as a valuable resource for researchers in microbiology, drug discovery, and biochemistry who are interested in utilizing DL-serine hydroxamate as a research tool or as a lead compound for novel antimicrobial agents.

Chemical Structure and Identification

DL-serine hydroxamate is a racemic mixture of the D- and L-enantiomers of serine hydroxamate. The presence of the hydroxamate functional group (-CONHOH) in place of the carboxylic acid is the key structural feature responsible for its biological activity.

Chemical Structure:

Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of DL-serine hydroxamate is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [1] |

| LogP | -2.5 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Melting Point | Data not available for hydroxamate. DL-Serine (parent compound) melts at 240 °C (decomposes). | [3] |

| pKa | Data not available | |

| Solubility | Soluble in water. |

Synthesis of DL-Serine Hydroxamate

DL-serine hydroxamate can be synthesized from its parent amino acid, DL-serine, through the formation of an ester intermediate followed by reaction with hydroxylamine (B1172632). The following is a representative protocol.

Experimental Protocol: Synthesis of DL-Serine Hydroxamate

Materials:

-

DL-serine

-

Thionyl chloride (SOCl₂)

-

Methanol (B129727) (anhydrous)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (B1231860) (NaOMe)

-

Diethyl ether

-

Dry ice/acetone bath

Procedure:

Step 1: Synthesis of DL-Serine Methyl Ester Hydrochloride

-

Suspend DL-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in a dry ice/acetone bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-4 hours. The suspension should become a clear solution.

-

Remove the solvent under reduced pressure to obtain a white solid, which is the crude DL-serine methyl ester hydrochloride.

-

Wash the crude product with cold diethyl ether and dry under vacuum.

Step 2: Synthesis of DL-Serine Hydroxamate

-

Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and sodium methoxide in methanol.

-

Dissolve the DL-serine methyl ester hydrochloride in anhydrous methanol.

-

Add the freshly prepared methanolic solution of hydroxylamine to the ester solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a precipitate of sodium chloride will form. Remove the precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude DL-serine hydroxamate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Workflow for the Synthesis of DL-Serine Hydroxamate:

Biological Activity and Mechanism of Action

The primary biological activity of DL-serine hydroxamate stems from its ability to act as a competitive inhibitor of seryl-tRNA synthetase (SerRS).[4] This enzyme is crucial for protein synthesis as it catalyzes the attachment of serine to its cognate tRNA.

Inhibition of Seryl-tRNA Synthetase

By mimicking the structure of serine, DL-serine hydroxamate binds to the active site of SerRS, preventing the natural substrate from binding and thereby inhibiting the charging of tRNA with serine. This leads to a depletion of seryl-tRNA, which stalls protein synthesis.[4]

Induction of the Stringent Response

The accumulation of uncharged tRNA in the bacterial cell is a signal of amino acid starvation. This triggers the "stringent response," a global reprogramming of cellular metabolism aimed at conserving resources and promoting survival under nutrient-limiting conditions.[5] In Escherichia coli, the stringent response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). The synthesis of (p)ppGpp is catalyzed by the enzyme RelA, which is activated by the presence of uncharged tRNA in the ribosomal A-site.[6] (p)ppGpp then binds to RNA polymerase, altering its transcriptional specificity. This leads to the downregulation of genes involved in growth, such as those for ribosomal RNA and proteins, and the upregulation of genes involved in amino acid biosynthesis and stress resistance.[7]

Signaling Pathway of the Stringent Response in E. coli

Quantitative Biological Data

The inhibitory activity of this compound has been quantified in various studies. It is important to note that most studies have focused on the L-enantiomer, which is the biologically active form.

| Parameter | Organism/System | Value | Reference |

| Kᵢ | E. coli Seryl-tRNA Synthetase | 30 µM (for L-serine hydroxamate) | [4] |

Note: While the guide focuses on DL-serine hydroxamate, quantitative data for the racemic mixture is limited in the literature. The provided Kᵢ value for the L-enantiomer is a key indicator of its potent inhibitory activity.

Experimental Protocols for Biological Assays

Seryl-tRNA Synthetase Inhibition Assay

This assay measures the ability of DL-serine hydroxamate to inhibit the aminoacylation of tRNA with serine.

Materials:

-

Purified Seryl-tRNA Synthetase (SerRS)

-

[³H]-L-Serine (radiolabeled)

-

ATP

-

tRNA mixture containing tRNA-Ser

-

DL-serine hydroxamate

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl₂, and SerRS enzyme.

-

Add varying concentrations of DL-serine hydroxamate to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding a mixture of [³H]-L-serine and the tRNA mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding cold 10% TCA to precipitate the tRNA and any charged seryl-tRNA.

-

Filter the reaction mixture through glass fiber filters and wash with cold 5% TCA to remove unincorporated [³H]-L-serine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of DL-serine hydroxamate and determine the IC₅₀ value.

Workflow for Seryl-tRNA Synthetase Inhibition Assay:

Induction of the Stringent Response in E. coli

This protocol describes how to induce the stringent response in E. coli using DL-serine hydroxamate for downstream analysis, such as monitoring changes in gene expression.

Materials:

-

E. coli strain (e.g., MG1655)

-

Minimal medium (e.g., M9 medium) supplemented with glucose and amino acids

-

DL-serine hydroxamate solution (sterile)

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of E. coli in the appropriate minimal medium.

-

Inoculate fresh, pre-warmed medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

-

Grow the culture at 37°C with shaking until it reaches early to mid-logarithmic phase (OD₆₀₀ of 0.2-0.4).

-

Add DL-serine hydroxamate to the culture to a final concentration of 1 mg/mL.[8]

-

Continue to incubate the culture under the same conditions.

-

Collect samples at various time points after the addition of DL-serine hydroxamate for analysis (e.g., RNA extraction for transcriptomics, measurement of (p)ppGpp levels).

-

Monitor the growth of the culture by measuring the OD₆₀₀. A rapid cessation of growth is indicative of the induction of the stringent response.

Conclusion

DL-serine hydroxamate is a valuable tool for studying bacterial physiology, particularly the stringent response and the role of aminoacyl-tRNA synthetases in cellular processes. Its well-defined mechanism of action and potent inhibitory activity make it a standard reagent in microbiology and a promising starting point for the development of novel antibacterial agents. This technical guide provides the essential information and protocols for researchers to effectively utilize DL-serine hydroxamate in their studies. Further research into the specific activities of the D- and L-enantiomers and the development of more potent and selective analogs could open new avenues for combating bacterial infections.

References

- 1. DL-Serine hydroxamate | Amino Acid Derivatives | 55779-32-3 | Invivochem [invivochem.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. Staphylococcus aureus biofilm susceptibility to small and potent β(2,2)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Effect of this compound on the Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 8. Cell cycle synchronization of E. coli using the stringent response, with fluorescence labeling assays for DNA content and replication - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the bacteriostatic effects of serine hydroxamate on bacterial growth.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the bacteriostatic properties of serine hydroxamate, a structural analog of the amino acid L-serine. Its primary mechanism of action involves the competitive inhibition of seryl-tRNA synthetase, a crucial enzyme in bacterial protein synthesis. This document outlines the molecular basis of its activity, presents quantitative data on its effects, details relevant experimental methodologies, and visualizes the key biological pathways involved.

Core Mechanism of Action

L-serine hydroxamate exerts its bacteriostatic effect by targeting a fundamental process in bacterial viability: protein synthesis. As a structural mimic of L-serine, it competitively binds to the active site of seryl-tRNA synthetase (SerRS).[1][2][3] This inhibition prevents the charging of tRNASer with its cognate amino acid, leading to a depletion of seryl-tRNASer. The consequence is a halt in protein elongation and, therefore, a cessation of bacterial growth.

Furthermore, the cellular response to this aminoacyl-tRNA deficiency often involves the activation of the stringent response, a global reprogramming of bacterial metabolism.[4][5] This is mediated by the accumulation of the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which further downregulates the synthesis of proteins and other macromolecules, reinforcing the bacteriostatic state.[4]

Quantitative Inhibition Data

The inhibitory potency of L-serine hydroxamate against its primary target, seryl-tRNA synthetase, and its effect on bacterial growth have been quantified in several studies, primarily using Escherichia coli as a model organism.

| Parameter | Organism/Enzyme | Value | Reference |

| K_i (Inhibition Constant) | E. coli Seryl-tRNA Synthetase | 30 µM | [1][2][3] |

| K_m (Michaelis Constant) for L-serine | E. coli Seryl-tRNA Synthetase | 50 µM | [3] |

The following table summarizes the observed effects of varying concentrations of L-serine hydroxamate on the growth of E. coli K-12.

| L-Serine Hydroxamate Concentration | Effect on E. coli K-12 Growth | Reference |

| 80 µM | Partial inhibition | [6] |

| 160 µM | Significant inhibition | [6] |

| 640 µM | Strong inhibition | [6] |

| 1 mM | Used to induce the stringent response | [5] |

Note: The inhibitory effects are specific to the L-isomer of this compound. The bacteriostatic effects can be reversed by the addition of exogenous L-serine.[6][7][8][9]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the bacteriostatic effects of this compound.

Bacterial Growth Inhibition Assay

This protocol is used to determine the effect of this compound on bacterial growth kinetics.

Objective: To measure the dose-dependent inhibition of bacterial growth by this compound.

Materials:

-

Bacterial strain (e.g., E. coli K-12)

-

Appropriate liquid growth medium (e.g., M9 minimal medium)

-

L-serine hydroxamate stock solution

-

Spectrophotometer or Klett colorimeter

-

Incubator shaker

Procedure:

-

Prepare an overnight culture of the bacterial strain in the chosen growth medium.

-

The following day, dilute the overnight culture into fresh, pre-warmed medium to a starting optical density (OD) or Klett reading (e.g., Klett reading of 80).

-

Aliquot the diluted culture into a series of sterile culture tubes or a microplate.

-

Add L-serine hydroxamate to the cultures at a range of final concentrations (e.g., 0 µM, 80 µM, 160 µM, 640 µM).

-

Incubate the cultures at the optimal growth temperature with shaking.

-

Measure the turbidity (OD or Klett reading) at regular time intervals (e.g., every 30-60 minutes) to monitor bacterial growth.

-

Plot the growth curves (turbidity vs. time) for each concentration to visualize the inhibitory effect.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This biochemical assay quantifies the inhibitory effect of this compound on the enzymatic activity of SerRS.

Objective: To determine the K_i of this compound for SerRS.

Materials:

-

Purified SerRS enzyme

-

ATP, L-serine, and tRNASer

-

Radiolabeled L-serine (e.g., [14C]L-serine)

-

L-serine hydroxamate

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of L-serine.

-

For the inhibition assay, add different fixed concentrations of L-serine hydroxamate to the reaction mixtures.

-

Initiate the reaction by adding the purified SerRS enzyme and radiolabeled L-serine.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by precipitating the macromolecules with cold TCA.

-

Filter the precipitate through glass fiber filters and wash to remove unincorporated radiolabeled L-serine.

-

Measure the radioactivity retained on the filters using a scintillation counter. This corresponds to the amount of seryl-tRNASer formed.

-

Determine the initial reaction velocities at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Dixon plot to calculate the K_i value.

Stringent Response Induction Assay

This protocol measures the accumulation of (p)ppGpp, the hallmark of the stringent response, upon treatment with this compound.

Objective: To detect and quantify the induction of the stringent response by this compound.

Materials:

-

Bacterial strain (e.g., E. coli)

-

Low-phosphate growth medium

-

[32P]orthophosphoric acid

-

L-serine hydroxamate (e.g., 1 mM)

-

Formic acid

-

PEI cellulose (B213188) TLC plates

-

Potassium phosphate (B84403) buffer (1.5 M, pH 3.4)

-

Phosphorimager or autoradiography equipment

Procedure:

-

Grow bacteria in a low-phosphate medium to mid-log phase.

-

Label the cellular nucleotide pools by adding [32P]orthophosphoric acid to the culture and continue growth for at least two generations.

-

Induce the stringent response by adding L-serine hydroxamate to the culture.

-

At various time points after induction, collect bacterial samples.

-

Extract the nucleotides by lysing the cells with formic acid and freeze-thaw cycles.

-

Separate the extracted nucleotides by thin-layer chromatography (TLC) on PEI cellulose plates using a potassium phosphate buffer.

-

Visualize the separated nucleotides, including GTP and (p)ppGpp, using a phosphorimager or by autoradiography.

-

Quantify the spot intensities to determine the relative levels of (p)ppGpp.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

Caption: Competitive inhibition of Seryl-tRNA Synthetase by this compound.

Caption: Induction of the Stringent Response by this compound.

Caption: Workflow for assessing bacterial growth inhibition by this compound.

References

- 1. Biochemical bases for the antimetabolite action of L-serine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Bases for the Antimetabolite Action of l-Serine Hydroxamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Effect of this compound on phospholipid synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Effect of this compound on the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on the Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Primary Cellular Targets of Serine Hydroxamate in Prokaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine hydroxamate, a structural analog of the amino acid L-serine (B559523), is a potent bacteriostatic agent that has been instrumental in elucidating the stringent response in prokaryotes. Its primary mechanism of action involves the competitive inhibition of seryl-tRNA synthetase, leading to a cascade of cellular events that ultimately arrest growth. Evidence also points towards a secondary target, 3-phosphoglycerate (B1209933) dehydrogenase, an enzyme involved in the serine biosynthetic pathway. This technical guide provides a comprehensive overview of the primary cellular targets of this compound in prokaryotes, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Primary Target: Seryl-tRNA Synthetase (SerRS)

The principal and most well-characterized molecular target of this compound in prokaryotes is seryl-tRNA synthetase (SerRS). This essential enzyme is responsible for the acylation of tRNASer with serine, a critical step in protein synthesis.

Mechanism of Action

This compound acts as a competitive inhibitor of SerRS with respect to L-serine.[1][2][3] Its structural similarity to serine allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. This inhibition of SerRS leads to an accumulation of uncharged tRNASer.

The accumulation of uncharged tRNAs in the ribosomal A-site is a key trigger for the stringent response, a global reprogramming of bacterial metabolism in response to amino acid starvation. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. The ribosome-associated protein RelA synthesizes (p)ppGpp, which then acts as a global regulator, shutting down the synthesis of stable RNAs (rRNA and tRNA) and proteins, while upregulating the expression of genes involved in amino acid biosynthesis and stress survival.

Quantitative Inhibition Data

The inhibitory potency of this compound against SerRS has been quantified in several prokaryotic organisms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Organism | Enzyme | Inhibition Constant (Ki) | Notes |

| Escherichia coli | Seryl-tRNA Synthetase | 30 µM | Competitive inhibitor.[1][2][3] |

| Streptomyces sp. | Seryl-tRNA Synthetase | > 500 µM | Did not show significant inhibition at concentrations up to 500 µM.[4] |

| Saccharomyces cerevisiae (Eukaryote for comparison) | Seryl-tRNA Synthetase | 2.7 mM | For comparative purposes, showing significantly lower sensitivity.[5] |

Secondary Target: 3-Phosphoglycerate Dehydrogenase (PGDH)

Evidence suggests that 3-phosphoglycerate dehydrogenase (PGDH), the first enzyme in the serine biosynthesis pathway, is a secondary target of this compound.

Evidence for Targeting PGDH

The primary evidence for PGDH as a target comes from the characterization of this compound-resistant mutants. One such mutant of Escherichia coli was found to possess a 3-phosphoglycerate dehydrogenase that was insensitive to feedback inhibition by L-serine.[1][2][3] L-serine is the natural allosteric inhibitor of PGDH, regulating its own biosynthesis.[6][7][8] The insensitivity of this mutant's PGDH to L-serine suggests that this compound may also exert its effect, at least in part, by mimicking L-serine and inhibiting PGDH. Direct inhibition of PGDH by this compound has not been extensively quantified, but the genetic evidence from resistant mutants provides a strong indication of its role as a secondary target.

Cellular Consequences of this compound Action

The inhibition of SerRS and the subsequent induction of the stringent response have profound effects on prokaryotic physiology:

-

Inhibition of Protein Synthesis: The immediate consequence of SerRS inhibition is the cessation of protein synthesis due to the lack of charged seryl-tRNA.[2][3]

-

Accumulation of (p)ppGpp: The presence of uncharged tRNA triggers the synthesis of the alarmone (p)ppGpp.[9]

-

Downregulation of Stable RNA Synthesis: (p)ppGpp inhibits the transcription of rRNA and tRNA genes, thus halting ribosome production.

-

Inhibition of Phospholipid Synthesis: The stringent response also leads to a significant decrease in the rate of phospholipid biosynthesis.[9]

-

Growth Arrest: The culmination of these effects is a rapid cessation of bacterial growth, a state known as bacteriostasis.

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling cascade initiated by this compound.

Experimental Workflow: Seryl-tRNA Synthetase Inhibition Assay

Caption: Workflow for SerRS inhibition assay.

Experimental Protocols

Seryl-tRNA Synthetase (SerRS) Inhibition Assay (Aminoacylation Assay)

This protocol is adapted from standard aminoacyl-tRNA synthetase assays.

Materials:

-

Purified prokaryotic Seryl-tRNA Synthetase (SerRS)

-

L-[14C]Serine (radiolabeled)

-